molecular formula C11H13BrOS B13496375 2-((2-Bromophenyl)thio)pentan-3-one

2-((2-Bromophenyl)thio)pentan-3-one

Cat. No.: B13496375
M. Wt: 273.19 g/mol
InChI Key: WMOAYPDWAQFWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Bromophenyl)thio)pentan-3-one is an organic compound with the molecular formula C11H13BrOS It is a brominated derivative of phenylthio ketones, characterized by the presence of a bromine atom on the phenyl ring and a thioether linkage to a pentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromophenyl)thio)pentan-3-one typically involves the reaction of 2-bromothiophenol with a suitable ketone precursor under controlled conditions. One common method is the nucleophilic substitution reaction where 2-bromothiophenol reacts with 3-pentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromophenyl)thio)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylthio ketones.

Scientific Research Applications

2-((2-Bromophenyl)thio)pentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((2-Bromophenyl)thio)pentan-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromine atom and thioether linkage can play crucial roles in binding affinity and specificity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Chlorophenyl)thio)pentan-3-one: Similar structure but with a chlorine atom instead of bromine.

    2-((2-Fluorophenyl)thio)pentan-3-one: Contains a fluorine atom on the phenyl ring.

    2-((2-Iodophenyl)thio)pentan-3-one: Features an iodine atom in place of bromine.

Uniqueness

2-((2-Bromophenyl)thio)pentan-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated counterparts

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

2-(2-bromophenyl)sulfanylpentan-3-one

InChI

InChI=1S/C11H13BrOS/c1-3-10(13)8(2)14-11-7-5-4-6-9(11)12/h4-8H,3H2,1-2H3

InChI Key

WMOAYPDWAQFWTP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)SC1=CC=CC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.